molecular formula C15H17NO B226584 2-(4-Methoxyphenyl)-2-phenylethanamine

2-(4-Methoxyphenyl)-2-phenylethanamine

Cat. No.: B226584
M. Wt: 227.3 g/mol
InChI Key: RZIUXULLPNOGIY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-phenylethanamine is a substituted phenethylamine derivative characterized by a central ethanamine backbone with two aromatic substituents: a phenyl group and a 4-methoxyphenyl group. This structural configuration imparts unique physicochemical and pharmacological properties, distinguishing it from simpler phenethylamines like 2-phenylethanamine (PEA) .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-phenylethanamine

InChI

InChI=1S/C15H17NO/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h2-10,15H,11,16H2,1H3

InChI Key

RZIUXULLPNOGIY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(CN)C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Methoxyphenyl)-2-phenylethanamine with structurally and functionally related compounds, emphasizing molecular features, synthesis, biological activity, and safety.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Biological Activity/Use Synthesis Yield/Safety Notes
This compound C15H17NO 227.31 Dual aromatic substituents (phenyl, 4-methoxy) Hypothesized CNS modulation (based on analogs) Limited data; inferred from analogs
2-(4-Methoxyphenyl)ethanamine (2b) C9H13NO 151.21 Single 4-methoxyphenyl group Precursor for pharmaceuticals 95% yield via Raney Ni/KBH4 reduction
2-(4-Methoxyphenyl)-N-methylethanamine C10H15NO 165.23 N-methylated amine Potential stimulant/dopaminergic agent Not reported; commercial availability
2-(4-Phenoxyphenyl)ethanamine C14H15NO 213.28 Phenoxy substituent Research chemical; unknown pharmacology 97% purity; hazardous (H302, H315)
Tyramine C8H11NO 137.18 4-hydroxyphenyl group Endogenous trace amine; adrenergic effects Naturally occurring; regulated in doping

Structural and Functional Analysis

This contrasts with tyramine (4-hydroxy substitution), which exhibits higher polarity and rapid metabolism .

Synthesis and Stability The synthesis of 2-(4-Methoxyphenyl)ethanamine (2b) via Raney Ni/KBH4 reduction achieved 95% yield, suggesting efficient routes for similar compounds . In contrast, 2-(4-Phenoxyphenyl)ethanamine requires specialized handling due to acute oral toxicity (H302) .

Pharmacological Implications PEA derivatives are associated with stimulant-like effects and are monitored in anti-doping controls . The dual aromaticity in this compound may confer unique receptor binding profiles, possibly mitigating rapid degradation seen in PEA.

Safety and Regulatory Considerations

  • Compounds like 2-(4-Methoxyphenyl)-N-methylethanamine lack detailed safety data, while analogs such as 2-[4-(Phenylmethoxy)phenyl]-4-oxazolemethanamine exhibit acute toxicity (H302, H315) and require stringent lab precautions .

Preparation Methods

Reaction Mechanism and Conditions

The condensation of 4-methoxybenzaldehyde with nitromethane in the presence of ammonium acetate and glacial acetic acid forms 4-methoxy-β-nitrostyrene, a key intermediate. This Henry reaction proceeds via nucleophilic attack of the nitromethane enolate on the aldehyde carbonyl, followed by elimination of water. Optimal conditions require a molar ratio of 1:2.2–2.8 (aldehyde:nitromethane) and reflux in glacial acetic acid for 4–4.5 hours, achieving yields exceeding 87%.

Table 1: Optimization of Nitroalkene Condensation

ParameterExample 1Example 2
4-Methoxybenzaldehyde0.15 mol0.15 mol
Nitromethane0.33 mol0.45 mol
Reaction Time (h)4.54.0
Yield (%)87.388.5

Crystallization from tetrahydrofuran (THF)/methanol yields yellow needles with a melting point of 85–87°C, confirming product purity.

Reduction of Nitroalkenes to Amines

Zinc-Mediated Reduction

The patented method employs activated zinc powder and hydrochloric acid to reduce 4-methoxy-β-nitrostyrene to the target amine. Activation of zinc with 10–30% HCl enhances reactivity by removing surface oxides, facilitating electron transfer. The reduction occurs in methanol under controlled temperatures (40–55°C), with a molar ratio of 1:16–20 (nitrostyrene:zinc). Post-reaction neutralization with saturated sodium bicarbonate and chloroform extraction isolates the amine, yielding 91–92% after distillation.

Table 2: Zinc Reduction Performance

ParameterExample 1Example 2
Zinc (mol)1.00.84
HCl Concentration (%)3032
Reaction Time (h)4.54.5
Yield (%)91.392.3

Alternative Reducing Systems

Historical approaches utilized Al/Hg amalgam in aqueous methanol for nitro group reduction, but these methods suffer from lower yields (70–75%) and mercury toxicity. Modern protocols favor zinc/HCl due to operational simplicity and reduced environmental impact.

Process Optimization and Industrial Scalability

Temperature Control and Reaction Kinetics

Maintaining the reaction at 40–50°C during the initial reduction phase prevents undesired side reactions, while a subsequent increase to 52–55°C accelerates completion. Kinetic studies suggest the reduction follows pseudo-first-order behavior, with activation energy minimized by zinc’s high surface area.

Solvent and Workup Considerations

Methanol serves as both solvent and proton donor, stabilizing intermediates during reduction. Post-reaction extraction with chloroform and washing with saturated NaCl ensures removal of ionic byproducts. Anhydrous sodium sulfate drying and vacuum distillation (86–88°C at 3–5 mmHg) yield the amine as a colorless liquid.

Comparative Analysis of Methodologies

The zinc/HCl reduction protocol outperforms traditional methods in yield (91–92% vs. 70–75%), reaction time (4.5 h vs. 12–24 h), and safety profile. Key advantages include:

  • Cost Efficiency : Zinc powder is economical compared to noble metal catalysts.

  • Scalability : The absence of cryogenic conditions simplifies industrial adaptation.

  • Purity : Neutralization with sodium bicarbonate minimizes salt contamination .

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